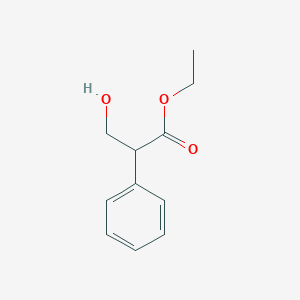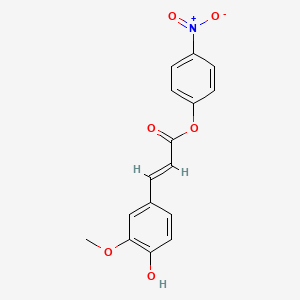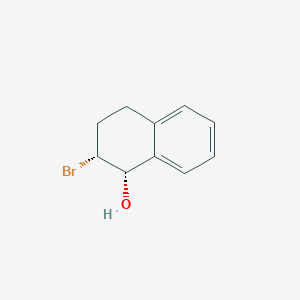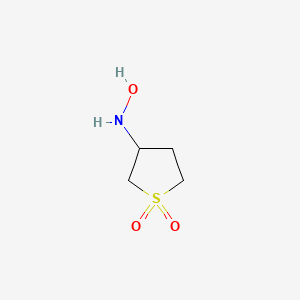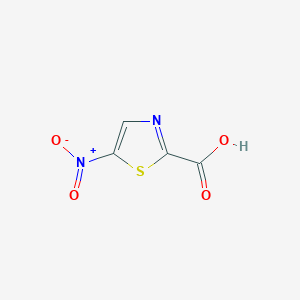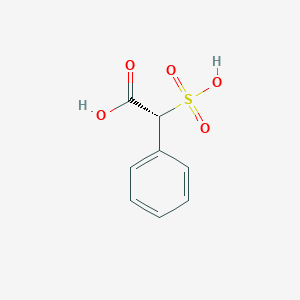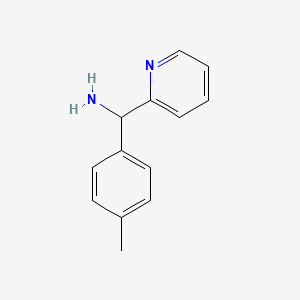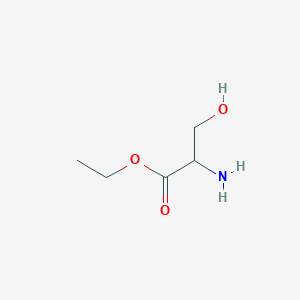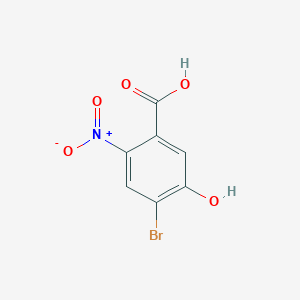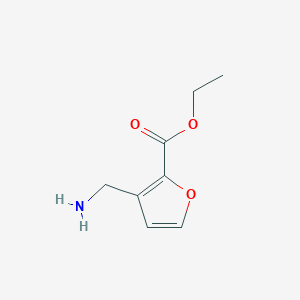
Lithium di-p-tolylphosphanide
描述
Lithium di-p-tolylphosphanide is an organolithium compound with the molecular formula C14H14LiP. It is a reagent commonly used in organic synthesis, particularly in the formation of carbon-phosphorus bonds. The compound is characterized by the presence of a lithium atom bonded to a di-p-tolylphosphine group, making it a valuable tool in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
Lithium di-p-tolylphosphanide can be synthesized through the reaction of di-p-tolylphosphine with an organolithium reagent such as n-butyllithium. The reaction typically takes place in an inert atmosphere, such as under nitrogen or argon, to prevent the compound from reacting with moisture or oxygen. The reaction is usually carried out in a solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes using larger reactors, maintaining strict control over reaction conditions, and ensuring the purity of reagents and solvents used in the process.
化学反应分析
Types of Reactions
Lithium di-p-tolylphosphanide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It can act as a nucleophile, attacking electrophilic carbon atoms in substrates to form new carbon-phosphorus bonds.
Oxidation and Reduction: The compound can participate in redox reactions, although specific examples are less common.
Complexation: It can form complexes with transition metals, which can be used as catalysts in various organic transformations.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alkyl halides, carbonyl compounds, and other electrophiles. The reactions are typically carried out in polar aprotic solvents like THF or diethyl ether, under an inert atmosphere to prevent degradation of the reagent .
Major Products Formed
The major products formed from reactions involving this compound are typically organophosphorus compounds, which can be further utilized in various synthetic applications. For example, the reaction with alkyl halides can produce alkylphosphines, which are valuable intermediates in organic synthesis .
科学研究应用
Lithium di-p-tolylphosphanide has several scientific research applications, including:
作用机制
The mechanism of action of lithium di-p-tolylphosphanide involves its role as a nucleophile in chemical reactions. The lithium atom in the compound enhances the nucleophilicity of the phosphorus atom, allowing it to effectively attack electrophilic centers in substrates. This leads to the formation of new carbon-phosphorus bonds, which are crucial in many synthetic processes .
相似化合物的比较
Similar Compounds
Lithium diphenylphosphide: Another organolithium compound with similar reactivity but different substituents on the phosphorus atom.
Lithium triethylphosphide: A compound with three ethyl groups attached to the phosphorus atom, offering different steric and electronic properties.
Uniqueness
Lithium di-p-tolylphosphanide is unique due to the presence of the p-tolyl groups, which provide specific steric and electronic effects that can influence the outcome of reactions. This makes it a valuable reagent for selective transformations in organic synthesis .
属性
IUPAC Name |
lithium;bis(4-methylphenyl)phosphanide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14P.Li/c1-11-3-7-13(8-4-11)15-14-9-5-12(2)6-10-14;/h3-10H,1-2H3;/q-1;+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVOGHUPRPDJAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=CC=C(C=C1)[P-]C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14LiP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


